molecular formula C3H10ClN B12394131 Propan-2-amine-d9 (hydrochloride)

Propan-2-amine-d9 (hydrochloride)

Cat. No.: B12394131
M. Wt: 104.63 g/mol
InChI Key: ISYORFGKSZLPNW-ACYXWGKCSA-N
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Description

Propan-2-amine-d9 (hydrochloride) is a deuterium-labeled version of Propan-2-amine hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and other scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-amine-d9 (hydrochloride) is synthesized by incorporating deuterium into Propan-2-amine hydrochloride. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of Propan-2-amine-d9 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is then purified and crystallized to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-amine-d9 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted amines.

    Oxidation Reactions: Imines or nitriles.

    Reduction Reactions: Primary amines.

Scientific Research Applications

Propan-2-amine-d9 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterium-labeled drugs.

    Industry: Applied in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Propan-2-amine-d9 (hydrochloride) involves its incorporation into biological molecules, where the deuterium atoms replace hydrogen atoms. This substitution can alter the metabolic pathways and pharmacokinetics of the compound, leading to changes in its biological activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-amine-d9 (hydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to changes in the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and other biological processes .

Properties

Molecular Formula

C3H10ClN

Molecular Weight

104.63 g/mol

IUPAC Name

N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD2

InChI Key

ISYORFGKSZLPNW-ACYXWGKCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H].Cl

Canonical SMILES

CC(C)N.Cl

Origin of Product

United States

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